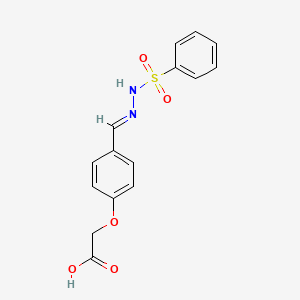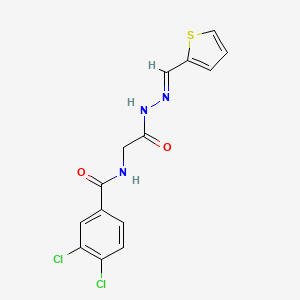
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a pyrazole ring, a thiazolidinone ring, and various functional groups, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, which is then reacted with a thiazolidinone precursor under specific conditions to form the final product.
-
Preparation of Pyrazole Derivative
Starting Materials: 4-ethoxy-3-nitrobenzaldehyde and phenylhydrazine.
Reaction Conditions: The reaction is carried out in ethanol with a catalytic amount of acetic acid, leading to the formation of the pyrazole ring.
-
Formation of Thiazolidinone Ring
Starting Materials: The pyrazole derivative and ethyl isothiocyanate.
Reaction Conditions: The mixture is refluxed in ethanol, resulting in the formation of the thiazolidinone ring.
-
Final Coupling Reaction
Starting Materials: The intermediate compounds are then coupled using a base such as sodium ethoxide in ethanol.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete conversion to the final product.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thiazolidinone ring can lead to sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted under mild to moderate conditions.
Products: Reduction of the nitro group to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO).
Products: Substitution at the ethoxy or nitro positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitro and thiazolidinone groups can interact with biological targets, leading to inhibitory activity against specific enzymes.
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The combination of functional groups allows for interactions with multiple biological pathways, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, while the thiazolidinone ring can interact with thiol groups in proteins, leading to inhibition of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The ethoxy group provides additional steric and electronic effects compared to similar compounds, potentially leading to different reactivity and biological properties.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Propriétés
Numéro CAS |
623935-56-8 |
|---|---|
Formule moléculaire |
C23H20N4O4S2 |
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S2/c1-3-25-22(28)20(33-23(25)32)13-16-14-26(17-8-6-5-7-9-17)24-21(16)15-10-11-19(31-4-2)18(12-15)27(29)30/h5-14H,3-4H2,1-2H3/b20-13- |
Clé InChI |
XAONBOKBBREZLR-MOSHPQCFSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S |
SMILES canonique |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)[N+](=O)[O-])C4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)


![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)


